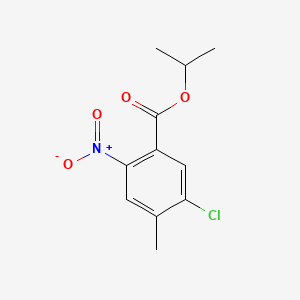![molecular formula C5H8OS B598713 2-Oxa-6-thiaspiro[3.3]heptane CAS No. 174-80-1](/img/structure/B598713.png)
2-Oxa-6-thiaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-6-thiaspiro[3.3]heptane is used as an intermediate in pharmaceutical and chemical synthesis . It has been proposed as a surrogate for morpholine in drug-like compounds .
Synthesis Analysis
The synthesis of this compound has been described as challenging . A low-cost, protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a starting material for the in-development tuberculosis treatment TBI-223, has been reported . The key bond-forming step in this route is the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane .Molecular Structure Analysis
The molecular formula of this compound is C5H9NO. It has an average mass of 99.131 Da and a monoisotopic mass of 99.068413 Da .Chemical Reactions Analysis
The key chemical reaction in the synthesis of this compound involves the creation of the azetidine ring through a hydroxide-facilitated alkylation .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 165.7±40.0 °C at 760 mmHg, and a vapour pressure of 1.9±0.3 mmHg at 25°C . It has a molar refractivity of 26.5±0.4 cm3, a polar surface area of 21 Å2, and a molar volume of 88.1±5.0 cm3 .Scientific Research Applications
Improved Synthesis and Properties : An enhanced synthesis of a related compound, 2-oxa-6-azaspiro[3.3]heptane, has been developed, leading to more stable and soluble products. This improvement broadens the potential applications in various chemical reactions (van der Haas et al., 2017).
Crystal Structures in Orthoester Claisen Rearrangement : The crystal structures of certain 1-oxa-4-thiaspiro derivatives were analyzed, providing insights into their molecular dimensions and bond distances, which are crucial for understanding their chemical behavior (Parvez, Yadav, & Senthil, 2001).
Use in Dzhemilev Reaction : 2-Oxa-6-thiaspiro[3.3]heptane was used in the Dzhemilev reaction for synthesizing spiro[3.3]heptane and spiro[3.4]octanes, demonstrating its utility in organic synthesis (D’yakonov, Finkelshtein, & Ibragimov, 2007).
Stereoelectronic Effects in Thiaspiro Compounds : Research on 1,7-dithia and 1-oxa-7-thiaspiro[5.5]undecanes has helped understand stereoelectronic effects, such as anomeric and exo-anomeric effects, in thio and dithioacetal functions (Deslongchamps, Rowan, Pothier, & Saunders, 1981).
Development of Antimicrobial Agents : Certain 1-oxa-4-thiaspiro derivatives have been synthesized and tested for their antimicrobial activities, indicating potential applications in medical and pharmaceutical research (Al-Ahmadi & El-zohry, 1995).
Dual Kinase Inhibitors in Cancer Research : A 2-oxa-6-azaspiro [3.3] heptane moiety was incorporated as a bioisosteric replacement in the synthesis of kinase inhibitors for cancer treatment (Gadekar et al., 2021).
Molecular Rigid Rods in Coordination Chemistry : Spirocyclic sulfur and selenium ligands, including derivatives of 2,6-dithiaspiro[3.3]heptane, have been explored as molecular rigid rods in the coordination of transition metal centers (Petrukhina, Henck, Li, Block, Jin, Zhang, & Clérac, 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-oxa-2-thiaspiro[3.3]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-5(2-6-1)3-7-4-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUILXWRUPARSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CO1)CSC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938450 |
Source


|
| Record name | 2-Oxa-6-thiaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174-80-1 |
Source


|
| Record name | 2-Oxa-6-thiaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598630.png)
![tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B598634.png)



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-](/img/structure/B598640.png)

![ethyl 5-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B598643.png)
![4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione](/img/structure/B598644.png)
![7-Oxa-1-azaspiro[3.5]nonane](/img/structure/B598647.png)


![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B598650.png)
